molecular formula C18H22Cl2N2O2 B6011103 2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione

2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B6011103
M. Wt: 369.3 g/mol
InChI Key: GKDPJWCPSNIMSO-KPKJPENVSA-N
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Description

2,5-Dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes two piperidine rings and a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexa-2,5-diene-1,4-dione Core: This step involves the chlorination of hydroquinone to form 2,5-dichloro-1,4-benzoquinone.

    Introduction of Piperidine Rings: The piperidine rings are introduced through nucleophilic substitution reactions, where piperidine is reacted with 2,5-dichloro-1,4-benzoquinone under basic conditions.

    Formation of the Ethenyl Linkage: The final step involves the formation of the ethenyl linkage between the piperidine rings and the cyclohexa-2,5-diene-1,4-dione core through a Wittig reaction or similar olefination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-Dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of quinone derivatives on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the piperidine rings may interact with specific binding sites on proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-1,4-benzoquinone: Lacks the piperidine rings and ethenyl linkage.

    2,5-Dichloro-3,6-dipiperidin-1-yl-1,4-benzoquinone: Similar structure but without the ethenyl linkage.

    2,5-Dichloro-3-piperidin-1-yl-1,4-benzoquinone: Contains only one piperidine ring.

Uniqueness

The uniqueness of 2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione lies in its combination of the quinone core, two piperidine rings, and the ethenyl linkage. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O2/c19-14-13(7-12-21-8-3-1-4-9-21)17(23)15(20)16(18(14)24)22-10-5-2-6-11-22/h7,12H,1-6,8-11H2/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDPJWCPSNIMSO-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC2=C(C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C/C2=C(C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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